ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 924858-98-0
VCID: VC11985465
InChI: InChI=1S/C9H7F3O4/c1-2-15-8(14)6-3-5(13)4-7(16-6)9(10,11)12/h3-4H,2H2,1H3
SMILES: CCOC(=O)C1=CC(=O)C=C(O1)C(F)(F)F
Molecular Formula: C9H7F3O4
Molecular Weight: 236.14 g/mol

ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate

CAS No.: 924858-98-0

Cat. No.: VC11985465

Molecular Formula: C9H7F3O4

Molecular Weight: 236.14 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate - 924858-98-0

Specification

CAS No. 924858-98-0
Molecular Formula C9H7F3O4
Molecular Weight 236.14 g/mol
IUPAC Name ethyl 4-oxo-6-(trifluoromethyl)pyran-2-carboxylate
Standard InChI InChI=1S/C9H7F3O4/c1-2-15-8(14)6-3-5(13)4-7(16-6)9(10,11)12/h3-4H,2H2,1H3
Standard InChI Key FYXIISBMNMHSFB-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=O)C=C(O1)C(F)(F)F
Canonical SMILES CCOC(=O)C1=CC(=O)C=C(O1)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate belongs to the pyran family, a class of six-membered heterocyclic compounds containing one oxygen atom. The compound’s IUPAC name, ethyl 4-oxo-6-(trifluoromethyl)pyran-2-carboxylate, reflects its substitution pattern: a ketone group at position 4, a trifluoromethyl group at position 6, and an ethyl ester at position 2. The molecular structure is represented by the SMILES notation CCOC(=O)C1=CC(=O)C=C(O1)C(F)(F)F, which encodes the spatial arrangement of atoms and functional groups.

Physicochemical Properties

Key physicochemical data are summarized below:

PropertyValue
CAS No.924858-98-0
Molecular FormulaC9H7F3O4\text{C}_9\text{H}_7\text{F}_3\text{O}_4
Molecular Weight236.14 g/mol
InChIInChI=1S/C9H7F3O4/c1-2-15-8(14)6-3-5(13)4-7(16-6)9(10,11)12/h3-4H,2H2,1H3
InChIKeyFYXIISBMNMHSFB-UHFFFAOYSA-N

The trifluoromethyl group (CF3-\text{CF}_3) significantly influences the compound’s electronic and steric properties. Its strong electron-withdrawing nature reduces electron density on the pyran ring, enhancing resistance to electrophilic attack and improving metabolic stability in biological systems.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.42 (t, J=7.1HzJ = 7.1 \, \text{Hz}, 3H, CH₂CH₃).

    • δ 4.46 (q, J=7.1HzJ = 7.1 \, \text{Hz}, 2H, OCH₂CH₃).

    • δ 7.17 (s, 1H, H-3).

    • δ 7.60 (s, 1H, H-5) .

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 14.1 (CH₂CH₃).

    • δ 62.8 (OCH₂CH₃).

    • δ 118.5 (C-3).

    • δ 124.8 (C-5).

    • δ 165.9 (C=O ester).

    • δ 175.8 (C=O ketone) .

Infrared (IR) Spectroscopy

  • Strong absorption at 1655 cm⁻¹ (C=O stretch of ketone).

  • Peaks at 1730 cm⁻¹ (ester C=O) and 1120 cm⁻¹ (C–F stretch) .

Applications in Organic Synthesis

Intermediate for Heterocyclic Compounds

Ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate serves as a precursor for synthesizing oxadiazoles, triazoles, and other nitrogen-containing heterocycles. For example, reaction with hydroxylamine yields amidoxime intermediates, which cyclize to form 1,2,4-oxadiazoles under mild conditions :

Compound+NH2OHAmidoximeΔOxadiazole\text{Compound} + \text{NH}_2\text{OH} \rightarrow \text{Amidoxime} \xrightarrow{\Delta} \text{Oxadiazole}

Agrochemical Development

The compound’s stability under physiological conditions makes it suitable for designing herbicides and fungicides. Trifluoromethyl-substituted pyrans inhibit acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid biosynthesis in plants.

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